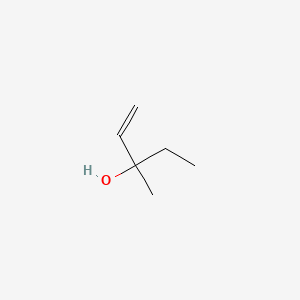
3-甲基-1-戊烯-3-醇
描述
Synthesis Analysis
The synthesis of 3-Methyl-1-penten-3-ol and related derivatives has been extensively studied. For instance, a stereospecific synthesis approach was used to create 3-methyl-5-phenylsulfonyl-3E-penten-1-ol, utilizing 4-hydroxyl-2-butone as the starting material through a four-step process. This approach highlights the intricate methods developed for synthesizing complex molecules including 3-Methyl-1-penten-3-ol derivatives (Li Yu-lin, 1992).
Molecular Structure Analysis
Research into the molecular structure of isotactic poly((R,S)-3-methyl-1-pentene) sheds light on the molecular dynamics of polymers related to 3-Methyl-1-penten-3-ol. This study reveals the polymer's helical conformation and disordered crystal structure due to the enchainment of enantiomeric monomeric units, indicating the complex interactions at the molecular level of such compounds (C. Rosa et al., 2015).
Chemical Reactions and Properties
The transformations of 3-methylpentane and 3-methylpentenes over platinum black catalyst have been examined, providing insight into the dehydrogenation, cyclization, and isomerization reactions of 3-Methyl-1-penten-3-ol. These reactions are crucial for understanding the chemical behavior and potential applications of this compound (Z. Paâl et al., 1976).
Physical Properties Analysis
The synthesis and characterization of 3-Methyl-1-penten-3-oxy derivatives of various elements revealed the colorless, volatile nature of these compounds, and their solubility in common organic solvents. Such studies contribute to our understanding of the physical properties of 3-Methyl-1-penten-3-ol derivatives and their potential applications in material science (S. Goel, 1986).
科学研究应用
离子-分子反应研究:对3-甲基-1-戊烯-3-醇与H3O+、NO+和O2+等离子的离子-分子反应进行研究表明,这些反应进行迅速,并主要以质子化后消除水分子为特征。这些发现对于理解3-甲基-1-戊烯-3-醇等不饱和醇的离子化学(Schoon et al., 2007)具有重要意义。
烯烃交换反应化学:研究已经考察了烯烃交换反应中烯丙基甲基基团(如3-甲基-1-戊烯-3-醇中的)对反应的影响。这些甲基基团的存在影响了底物在金属环丁烷形成过程中的取向,从而影响了交换反应的效率(Courchay et al., 2006)。
微生物转化:在使用面包酵母将3-甲基-1-戊烯-3-醇还原为其他化合物的背景下进行了研究。这种转化提供了一种制备双官能团和对映纯C6构建块的途径,突显了其在合成有机化学中的潜力(Gramatica et al., 1988)。
催化反应:该化合物已被用于涉及铑催化的氘代甲酰化研究,为了解此类反应的立体化学方面提供了见解(Stefani et al., 1979)。
环境影响评估:对包括3-甲基-1-戊烯-3-醇在内的叶片伤口氧化化合物的光氧化研究,由OH自由基和阳光引发,评估了这类化合物的环境影响。这对于了解生物挥发性有机化合物的大气化学至关重要(Jiménez等,2009)。
密度泛函理论研究:使用密度泛函理论(DFT)进行的计算研究已经在3-甲基-1-戊烯-3-醇上进行,以了解其电子结构和反应性。这些理论见解对于预测其在各种化学反应中的行为是宝贵的(González & Arrate,2020)。
催化剂开发和聚合研究:该化合物已参与探索催化剂开发和聚合的研究,例如在合成聚(4-甲基-1-戊烯)中(Mizuno & Kawachi, 1992)。
工程微生物中戊醇异构体的合成:生物技术领域的研究已经探索了在工程微生物中合成戊醇异构体,包括与3-甲基-1-戊烯-3-醇相关的化合物。这突显了微生物生物合成在生产生物燃料和其他有价值化学品方面的潜力(Cann & Liao, 2009)。
安全和危害
3-Methyl-1-penten-3-ol is a flammable liquid and vapor. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool. In case of fire, CO2, dry chemical, or foam should be used for extinction .
Relevant Papers The reactions of 3-methyl-1-penten-3-ol with ozone and OH radicals were studied using simulation chambers . The hydrogenation of 3-methyl-1-penten-3-ol was also studied . Another study found that C5 volatiles, including 1-penten-3-one, 1-penten-3-ol, trans-2-pentenal, pentanal, and pentanol, are characterized as “fruity” and are highly correlated with consumer preference of fresh fruits .
属性
IUPAC Name |
3-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAEUXHCMTPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870794 | |
| Record name | 1-Penten-3-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-penten-3-ol | |
CAS RN |
918-85-4 | |
| Record name | 3-Methyl-1-penten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-penten-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Penten-3-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Penten-3-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpent-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Methyl-1-penten-3-ol react with ozone?
A1: 3-Methyl-1-penten-3-ol reacts relatively slowly with ozone, with a rate coefficient of (5.2 ± 0.6) × 10-18 cm3 molecule-1 s-1. [1] This reaction is significantly slower compared to the reaction of ozone with molecules containing the R-CH═C(CH3)2 group, such as linalool. [1]
Q2: What is the role of 3-Methyl-1-penten-3-ol in secondary organic aerosol (SOA) formation?
A2: Research suggests that the reaction of OH radicals with 3-Methyl-1-penten-3-ol makes only a minor contribution to SOA formation under atmospheric conditions, even under low-NOx concentrations. [1] This contrasts with compounds like linalool, which exhibit relatively high SOA yields in reactions with OH radicals. [1]
Q3: Can 3-Methyl-1-penten-3-ol be degraded by bacteria?
A3: Yes, bacteria like Aquincola tertiaricarbonis L108 can degrade 3-Methyl-1-penten-3-ol. This process involves the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, which catalyzes the degradation of 3-Methyl-3-pentanol via 3-Methyl-1-penten-3-ol. [3] This degradation pathway suggests a link with leucine catabolism, potentially involving the biotin-dependent 3-methylcrotonyl coenzyme A (3-methylcrotonyl-CoA) carboxylase. [3]
Q4: Is 3-Methyl-1-penten-3-ol found in natural sources?
A4: Yes, 3-Methyl-1-penten-3-ol has been identified as a volatile aroma compound in the Pacific whiteleg shrimp (Penaeus vannamei). [5] While hydrocarbons constitute a significant portion of the shrimp's aroma profile, 3-Methyl-1-penten-3-ol, along with other compounds like (E,Z)-3,5-octadien-2-one and (E,E)-3,5-octadien-2-one, contribute to the shrimp's specific flavor due to their lower threshold values. [5]
Q5: How does the structure of 3-Methyl-1-penten-3-ol influence its interaction with catalysts?
A5: The structure of 3-Methyl-1-penten-3-ol, specifically its bulky substituents around the double bond, can hinder its access to catalytic sites. Studies using Pd nanoparticles embedded in polyelectrolyte multilayers demonstrate this effect, where the hydrogenation of 3-Methyl-1-penten-3-ol is significantly slower (up to 24-fold) compared to allyl alcohol. [2] This selective diffusion through the polyelectrolyte layers highlights the impact of molecular structure on catalytic selectivity. [2]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




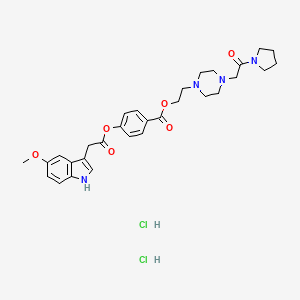

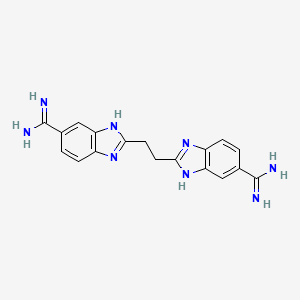
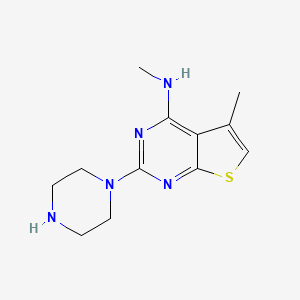


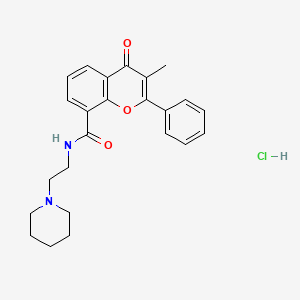
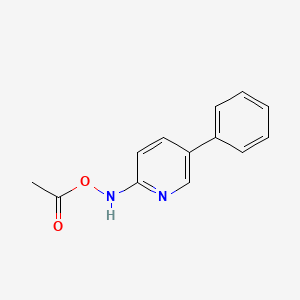

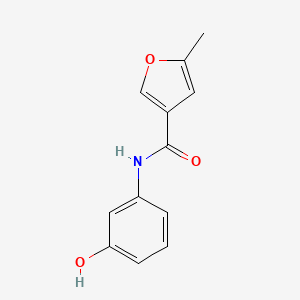

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)